molecular formula C24H32N2O2 B11328519 2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B11328519
M. Wt: 380.5 g/mol
InChI Key: MWYBYSOPODMXAV-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group, a piperidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps, including the formation of the phenoxy group, the introduction of the piperidine ring, and the final acetamide formation. Common synthetic routes may include:

    Formation of the Phenoxy Group: This step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated acetamide precursor under basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an intermediate compound.

    Final Acetamide Formation: The final step involves the coupling of the phenoxy and piperidine intermediates with an acetamide group under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The phenoxy and piperidine groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Investigating its effects on biological systems, including potential interactions with enzymes or receptors.

    Medicine: Exploring its potential as a therapeutic agent for treating various diseases.

    Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide lies in its specific substitution pattern on the phenoxy and piperidine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C24H32N2O2/c1-18-7-10-21(11-8-18)23(26-13-5-4-6-14-26)16-25-24(27)17-28-22-12-9-19(2)20(3)15-22/h7-12,15,23H,4-6,13-14,16-17H2,1-3H3,(H,25,27)

InChI Key

MWYBYSOPODMXAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC(=C(C=C2)C)C)N3CCCCC3

Origin of Product

United States

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